molecular formula C14H21Cl2NO B5121444 4-(2,3-dichlorophenoxy)-N,N-diethylbutan-1-amine

4-(2,3-dichlorophenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B5121444
M. Wt: 290.2 g/mol
InChI Key: YDAQXFPUIADPSI-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenoxy)-N,N-diethylbutan-1-amine is an organic compound characterized by the presence of dichlorophenoxy and diethylamine functional groups

Preparation Methods

The synthesis of 4-(2,3-dichlorophenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 2,3-dichlorophenol with N,N-diethylbutan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,3-Dichlorophenoxy)-N,N-diethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

4-(2,3-Dichlorophenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dichlorophenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-(2,3-Dichlorophenoxy)-N,N-diethylbutan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,3-dichlorophenoxy)-N,N-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO/c1-3-17(4-2)10-5-6-11-18-13-9-7-8-12(15)14(13)16/h7-9H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAQXFPUIADPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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